molecular formula C18H20F3N3OS B2823691 3-(3-methylthiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide CAS No. 2195880-19-2

3-(3-methylthiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide

Cat. No.: B2823691
CAS No.: 2195880-19-2
M. Wt: 383.43
InChI Key: BYOWQPDOKGIDEP-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a methyl group, a pyridine ring with a trifluoromethyl group, and a pyrrolidine ring, all connected through a propanamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridine intermediates, followed by their coupling through various organic reactions such as amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are used for oxidation.

    Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

3-(3-methylthiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-thienyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide
  • 3-(3-methylthiophen-2-yl)-N-(1-(4-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide

Uniqueness

3-(3-methylthiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide stands out due to the specific positioning of the methyl and trifluoromethyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3OS/c1-12-7-9-26-15(12)3-5-17(25)23-14-6-8-24(11-14)16-4-2-13(10-22-16)18(19,20)21/h2,4,7,9-10,14H,3,5-6,8,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOWQPDOKGIDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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